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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)benzoic acid

Cat. No.: B095835

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for the characterization of 2-(4-nitrophenyl)benzoic acid. This
biphenyl carboxylic acid derivative is of interest in medicinal chemistry and materials science. A
thorough understanding of its spectroscopic properties is crucial for its identification, purity
assessment, and further application in research and development.

Physicochemical Properties

Property Value

Molecular Formula C13H9NOa4

Molecular Weight 243.21 g/mol [1]

CAS Number 18211-41-1[1]

Appearance Expected to be a solid

Melting Point Not available in the provided search results

Expected to be soluble in common organic
Solubility solvents like DMSO and DMF, and sparingly

soluble in less polar solvents.

Spectroscopic Data
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Due to the limited availability of direct experimental spectra for 2-(4-nitrophenyl)benzoic acid
in the public domain, the following data is predicted based on the analysis of structurally related
compounds and general principles of spectroscopy.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum is anticipated to display complex multiplets in the aromatic region due to
the coupling between the protons of the two phenyl rings.

Table 1: Predicted *H NMR Spectral Data for 2-(4-nitrophenyl)benzoic Acid

Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)
~10.0- 13.0 Singlet (broad) 1H -COOH

Protons ortho to the
~8.30 Doublet 2H _

nitro group

Protons meta to the
~7.80 Doublet 2H )

nitro group

Protons on the
~7.40 - 7.60 Multiplet 4H benzoic acid phenyl

ring

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will show distinct signals for the carboxyl carbon and the aromatic
carbons.

Table 2: Predicted 3C NMR Spectral Data for 2-(4-nitrophenyl)benzoic Acid

Chemical Shift (6, ppm) Assignment
~168 - 172 -COOH

~148 C-NO2

~120 - 145 Aromatic carbons
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Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and

nitro functional groups.

Table 3: Predicted IR Spectral Data for 2-(4-nitrophenyl)benzoic Acid

Wavenumber (cm~?) Intensity Assignment

2500 - 3300 Broad O-H stretch (carboxylic acid)

~1700 Strong C=0 stretch (carboxylic acid)

~1520 and ~1350 Strong N-O asyr_nmetric and_
symmetric stretch (nitro group)

~1600, ~1450 Medium-Strong C=C stretch (aromatic)

~1300 Medium C-O stretch (carboxylic acid)

~850 Strong C-N stretch (nitroaromatic)

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 2-(4-nitrophenyl)benzoic Acid

m/z Interpretation

243 [M]* (Molecular ion)

226 [M - OH]*

197 [M - NO2]*

181 [M - COOH - HJ*

152 [C12Hs]* (Biphenyl fragment)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b095835?utm_src=pdf-body
https://www.benchchem.com/product/b095835?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 2-(4-
nitrophenyl)benzoic acid.

Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs) in a clean, dry
NMR tube. DMSO-ds is often suitable for carboxylic acids due to its ability to dissolve the
sample and the downfield shift of the acidic proton.

e Instrument Setup:
o Place the NMR tube in the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity and optimal resolution.
o Tune the probe for the appropriate nucleus (*H or 13C).
e 1H NMR Acquisition:

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15

ppm).
o Use a standard pulse sequence (e.g., a 90° pulse).

o Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16
scans).

o The acidic proton of the carboxylic acid can be confirmed by adding a drop of D20 to the
NMR tube, which will cause the -COOH proton signal to disappear due to H-D exchange.
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[2]

e 13C NMR Acquisition:

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-
to-noise ratio.

o Alarger number of scans (e.g., 1024 or more) is typically required for 3C NMR due to the
lower natural abundance of the 13C isotope.

» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR
spectrum.

o Phase the spectrum to obtain pure absorption peaks.
o Calibrate the chemical shift scale using the residual solvent peak as a reference.
o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the
molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-(4-nitrophenyl)benzoic acid.
Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: No specific sample preparation is typically needed for a solid sample
when using an ATR-FTIR spectrometer. Ensure the sample is dry.

e Instrument Setup:
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o Record a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Sample Analysis:

Place a small amount of the solid sample directly onto the ATR crystal.

[¢]

[e]

Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm~1).

[e]

o

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
o Data Analysis:

o Identify the characteristic absorption bands corresponding to the functional groups present
in the molecule.

o Compare the obtained spectrum with reference spectra if available.
Alternative Methodology (KBr Pellet):
e Sample Preparation:

o Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the mixture into a pellet press and apply high pressure to form a thin, transparent
KBr pellet.

e Sample Analysis:
o Place the KBr pellet in the sample holder of the IR spectrometer.

o Acquire the IR spectrum.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-(4-
nitrophenyl)benzoic acid.

Methodology (Electron lonization - EIl):
e Sample Introduction:

o Introduce a small amount of the sample into the ion source of the mass spectrometer. For
a solid sample, this can be done using a direct insertion probe.[3]

o The sample is vaporized by heating in the high vacuum of the ion source.[4]
e |onization:

o The vaporized sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).[3][4]

o This causes the molecules to lose an electron, forming a positively charged molecular ion

(M]).[3]
e Mass Analysis:

o The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:

o The separated ions are detected, and a mass spectrum is generated, which plots the
relative abundance of ions as a function of their m/z ratio.

o Data Analysis:
o Identify the molecular ion peak to determine the molecular weight of the compound.

o Analyze the fragmentation pattern to gain structural information.
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Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of 2-(4-

[ 2-(4-nitrophenyl)benzoic Acid Samplej

Dissol|ve in

nitrophenyl)benzoic acid.

Direct analysis Vaporize in

deuteratef solvent of solid high vacuum
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Spectroscopic analysis workflow for 2-(4-nitrophenyl)benzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2-(4-
nitrophenyl)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b095835#spectroscopic-data-of-2-4-nitrophenyl-
benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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